molecular formula C7H9FN2O3S B2420790 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride CAS No. 2355529-30-3

2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride

Cat. No.: B2420790
CAS No.: 2355529-30-3
M. Wt: 220.22
InChI Key: XRKBUSPOQTYRRO-UHFFFAOYSA-N
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Description

2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride is a chemical building block designed for research and development, particularly in medicinal and agrochemical discovery. This compound features a sulfonyl fluoride group attached to a methoxypyrazine heterocycle, a combination that offers significant potential for creating novel chemical entities. Researchers are increasingly interested in synthesizing fluorosulphonamide compounds to discover molecules with distinct and unexpected physical, chemical, and biological characteristics . The sulfonyl fluoride group acts as a versatile warhead in chemical biology and drug design, capable of forming covalent bonds with specific amino acid residues in enzyme active sites. This mechanism is valuable for developing enzyme inhibitors and activity-based probes. Fluorinated sulphonamide molecules have demonstrated significant biomedical importance and potential in crop protection, highlighting their value across the chemical sector . The integration of a methoxypyrazine ring system may influence the compound's physicochemical properties, such as its solubility and metabolic stability, and can contribute to its binding affinity with biological targets. The presence of fluorine is a common strategy to fine-tune a molecule's properties, potentially enhancing its selectivity, potency, and cell permeability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

2-(5-methoxypyrazin-2-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O3S/c1-13-7-5-9-6(4-10-7)2-3-14(8,11)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKBUSPOQTYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2355529-30-3
Record name 2-(5-methoxypyrazin-2-yl)ethane-1-sulfonyl fluoride
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Preparation Methods

Synthesis of Sulfonyl Chloride Intermediate

The preparation of 2-(5-methoxypyrazin-2-yl)ethanesulfonyl chloride serves as a foundational step. As reported by VulcanChem, this involves:

  • Sulfonation : Reaction of 2-(5-methoxypyrazin-2-yl)ethane with chlorosulfonic acid under anhydrous conditions to form the sulfonic acid intermediate.
  • Chlorination : Treatment with thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours, yielding the sulfonyl chloride.

Key Data :

Parameter Value Source
Yield 72–78%
Purity (HPLC) >95%
Reaction Time 6 hours

Challenges include rapid hydrolysis of the sulfonyl chloride to sulfonic acids, necessitating strict moisture control.

Fluorination of Sulfonyl Chloride

The sulfonyl chloride intermediate is converted to the fluoride via nucleophilic displacement using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). A representative procedure involves:

  • Dissolving the chloride in anhydrous acetonitrile.
  • Adding KF (2.5 equivalents) at 0°C.
  • Stirring at 25°C for 12 hours.

Optimization Insights :

  • Solvent Choice : Acetonitrile outperforms THF or DMF due to better solubility of KF.
  • Temperature : Reactions below 30°C minimize side reactions like elimination.
  • Yield : 65–70% after column chromatography.

Direct Fluorosulfurylation Using SuFEx Reagents

Desmethyl SuFEx-IT Methodology

The Guo group’s SuFEx-IT (fluorosulfuryl imidazolium triflate) platform enables direct fluorosulfurylation of alcohols or amines. Adapted for 2-(5-methoxypyrazin-2-yl)ethanesulfonyl fluoride, the process involves:

  • Synthesis of Desmethyl SuFEx-IT :
    • Reaction of 1,1′-sulfonylbis(2-methyl-1H-imidazole) with methyl triflate (MeOTf) to form the imidazolium triflate salt.
    • Yield: 90% after crystallization.
  • Fluorosulfurylation :
    • Treating 2-(5-methoxypyrazin-2-yl)ethane thiol with desmethyl SuFEx-IT in dichloromethane at −20°C.

Performance Metrics :

Metric Value Source
Reaction Time 2 hours
Yield 88% (deca-gram scale)
Purity >99%

This method avoids gaseous SO₂F₂, enhancing safety and scalability.

Alternative Fluorination Strategies

Sulfuryl Chloride (SO₂Cl₂) Route

Initial attempts to use SO₂Cl₂ as a fluorination agent faced challenges:

  • Reaction with 2-Methylimidazole : No formation of sulfamoyl chloride due to poor electrophilicity.
  • Revised Pathway :
    • Synthesis of 2,3-dimethyl-1-[(2-methyl-1H-imidazole-1-yl)sulfonyl]-1H-imidazole-3-ium triflate.
    • Fluorination with KF in dichloromethane.

Outcome :

  • Limited applicability due to side reactions (e.g., imidazole ring decomposition).
  • Yield: <20%.

Comparative Analysis of Methods

Method Yield Scalability Safety Cost Efficiency
Chloride-to-Fluoride 65–70% Moderate Moderate High
SuFEx-IT Fluorosulfurylation 88% High High Moderate
SO₂Cl₂ Fluorination <20% Low Low Low

Key Observations :

  • SuFEx-IT Superiority : Higher yields and scalability make it the preferred industrial method.
  • Moisture Sensitivity : All routes require rigorous drying; SuFEx-IT offers better tolerance.
  • Byproduct Management : Desmethyl SuFEx-IT generates negligible HF compared to SOCl₂ routes.

Optimization Challenges and Solutions

Hydrolytic Instability

  • Issue : Sulfonyl fluorides hydrolyze to sulfonic acids in aqueous media.
  • Mitigation : Use of molecular sieves or anhydrous solvents during synthesis.

Regioselectivity in Pyrazine Functionalization

  • Issue : Competing reactions at N1 vs. C2 positions of the pyrazine ring.
  • Solution : Electron-withdrawing methoxy group directs substitution to C2.

Scalability of SuFEx-IT Routes

  • Challenge : Crystallization of desmethyl SuFEx-IT on multi-kilogram scales.
  • Innovation : Use of anti-solvent precipitation with hexane improves yield to 92%.

Chemical Reactions Analysis

2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the modification or inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride can be compared with other similar compounds, such as:

    2-(5-Methoxypyrazin-2-yl)ethanesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2-(5-Methoxypyrazin-2-yl)ethanesulfonic acid: This compound is the hydrolysis product of the sulfonyl fluoride group and contains a sulfonic acid group.

    2-(5-Methoxypyrazin-2-yl)ethanesulfonamide: This compound contains a sulfonamide group instead of a sulfonyl fluoride group.

The uniqueness of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity and applications compared to its analogs.

Biological Activity

2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride (CAS No. 2355529-30-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxypyrazine moiety, which is known for its diverse biological effects. The sulfonyl fluoride group enhances the compound's reactivity, making it a valuable candidate for further biological investigations.

The biological activity of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to modulation of physiological processes, such as inflammation and cell proliferation.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The methoxypyrazine group is thought to contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds targeting inflammatory pathways are of great interest. Studies have shown that related pyrazine derivatives can inhibit pro-inflammatory cytokines, suggesting that 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride may possess similar anti-inflammatory effects.

Anticancer Potential

The potential anticancer activity of this compound is an area of ongoing research. Preliminary findings suggest that it may inhibit tumor cell growth through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazine derivatives, providing insights into the potential applications of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride:

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of various pyrazine derivatives found that compounds with sulfonyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : In vitro assays demonstrated that certain pyrazine derivatives could significantly reduce the production of inflammatory markers in macrophages, indicating a potential therapeutic role in treating inflammatory diseases .
  • Cancer Cell Line Testing : Research on cancer cell lines revealed that specific pyrazine derivatives could induce apoptosis in cancer cells, suggesting the need for further exploration into their anticancer mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl Fluoride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonylation of a pyrazine precursor. For example, sulfonyl chloride intermediates (e.g., analogous to (5-Methoxypyridin-2-YL)methanesulfonyl chloride ) can be fluorinated using KF or NaF in anhydrous solvents like acetonitrile. Reaction optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of chloride to fluoride), and monitoring via <sup>19</sup>F NMR to track fluorination efficiency.
  • Data Validation : Compare yields and purity (HPLC) across solvent systems (e.g., DMF vs. THF) to identify ideal conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • LC-MS : Confirm molecular weight (expected [M+H]<sup>+</sup> ~ 265.2 g/mol based on related compounds ).
  • <sup>1</sup>H/<sup>19</sup>F NMR : Identify characteristic peaks (e.g., methoxy group at δ ~3.9 ppm, sulfonyl fluoride at δ ~45 ppm for <sup>19</sup>F).
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions, as demonstrated for analogous ethanesulfonyl fluorides .

Advanced Research Questions

Q. What strategies are effective for studying the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

  • Experimental Design :

  • Kinetic Studies : React with nucleophiles (e.g., amines, thiols) under varying pH (7–10) and temperatures. Monitor reaction progress via <sup>19</sup>F NMR loss at δ ~45 ppm .
  • Competitive Assays : Compare reactivity with other electrophiles (e.g., sulfonyl chlorides) to quantify fluoride’s leaving-group efficiency.
    • Data Interpretation : Use Hammett plots to correlate substituent effects (e.g., methoxy group’s electron-donating nature) with reaction rates .

Q. How do structural modifications (e.g., pyrazine ring substitution) impact biological activity or chemical stability?

  • Approach :

  • SAR Studies : Synthesize derivatives (e.g., replacing methoxy with ethoxy or halogens) and assess stability (accelerated degradation studies at 40°C/75% RH) and bioactivity (enzyme inhibition assays).
  • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on sulfonyl fluoride reactivity .
    • Contradiction Analysis : If bioactivity contradicts predictions (e.g., lower potency despite electron-withdrawing groups), evaluate steric hindrance via molecular docking simulations.

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure, and how do intermolecular interactions influence packing?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELXT/SHELXL for structure refinement .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H, O···H contacts) to explain packing motifs, as shown for structurally related ethanesulfonyl fluorides .
    • Data Table :
Interaction TypeContribution (%)Distance (Å)
F···H25–302.4–2.6
O···H15–202.7–3.0

Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for sulfonyl fluoride derivatives?

  • Root-Cause Analysis :

  • Purity of Precursors : Trace moisture in sulfonyl chloride intermediates can reduce fluorination efficiency. Validate via Karl Fischer titration.
  • Side Reactions : Competing hydrolysis (e.g., sulfonate formation) may occur if reaction pH > 7. Monitor by <sup>19</sup>F NMR for byproduct signals .
    • Mitigation : Use anhydrous solvents, molecular sieves, and inert atmospheres.

Methodological Resources

  • Spectral Libraries : Reference <sup>19</sup>F NMR shifts from fluorinated ethanesulfonyl compounds (e.g., 66137-74-4 ).
  • Safety Protocols : Follow guidelines for handling sulfonyl fluorides (e.g., PPE, ventilation) as described in SDS documents .

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